2-Chloro-4-phenyl-6-propylpyrimidine
Description
2-Chloro-4-phenyl-6-propylpyrimidine is a halogenated pyrimidine derivative characterized by a chloro substituent at position 2, a phenyl group at position 4, and a propyl chain at position 4. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms, widely utilized in pharmaceuticals, agrochemicals, and materials science. The structural features of this compound—chloro (electron-withdrawing), phenyl (aromatic bulk), and propyl (alkyl hydrophobicity)—impart unique electronic, steric, and solubility properties. These attributes make it a candidate for applications such as kinase inhibition, ligand design, or intermediates in organic synthesis.
Properties
CAS No. |
89967-23-7 |
|---|---|
Molecular Formula |
C13H13ClN2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
2-chloro-4-phenyl-6-propylpyrimidine |
InChI |
InChI=1S/C13H13ClN2/c1-2-6-11-9-12(16-13(14)15-11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3 |
InChI Key |
WOYPUNQDTCLSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-phenyl-6-propylpyrimidine typically involves the reaction of 2-chloropyrimidine with phenyl and propyl substituents. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom in 2-chloropyrimidine is replaced by a phenyl group under acidic conditions . Another approach involves the use of organolithium reagents to introduce the phenyl and propyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-phenyl-6-propylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Formation of Hydrazones and Oximes: Reacts with hydrazine and hydroxylamine to form hydrazones and oximes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organolithium compounds and strong acids.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Typically, oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Scientific Research Applications
2-Chloro-4-phenyl-6-propylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenyl-6-propylpyrimidine involves its interaction with specific molecular targets. For instance, pyrimidine derivatives are known to inhibit enzymes like cyclooxygenase (COX) and prostaglandin E2 (PGE2), which are involved in inflammatory processes . The compound may also interact with nucleic acids and proteins, affecting cellular functions .
Comparison with Similar Compounds
Table 1: Key Pyrimidine Analogs and Their Properties
Substituent Impact Analysis
- Chloro Groups: The mono-chloro substitution in this compound balances reactivity and stability, whereas dichloro analogs (e.g., 2,4-Dichloro-6-phenylpyrimidine) exhibit higher electrophilicity, favoring Suzuki-Miyaura couplings or amination reactions . In 6-Chloro-4-hydroxypyrimidine, the hydroxyl group increases solubility in polar solvents but reduces compatibility with hydrophobic matrices .
- Trifluoromethyl (in 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine) introduces strong electron-withdrawing effects and metabolic stability, a feature absent in the target compound .
Aromatic vs. Heterocyclic Substituents :
- The phenyl group at position 4 (shared with 4-Chloro-2-methyl-6-phenylpyrimidine) contributes π-π stacking interactions in protein binding, whereas amine or hydroxyl groups (e.g., 4-Chloro-6-isopropylpyrimidin-2-amine) enable hydrogen bonding, altering target selectivity .
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